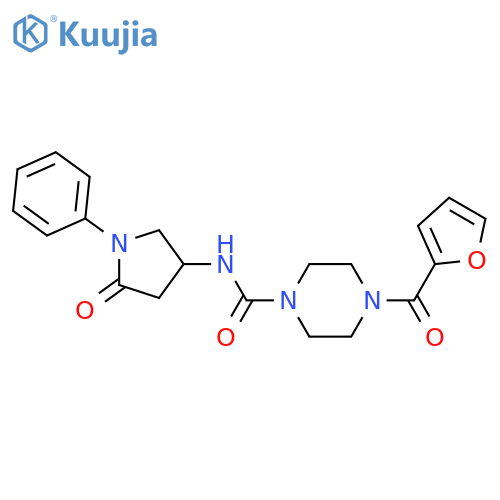

Cas no 894003-43-1 (4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide)

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

-

- インチ: 1S/C20H22N4O4/c25-18-13-15(14-24(18)16-5-2-1-3-6-16)21-20(27)23-10-8-22(9-11-23)19(26)17-7-4-12-28-17/h1-7,12,15H,8-11,13-14H2,(H,21,27)

- InChIKey: FRMFLRWWNJUQHU-UHFFFAOYSA-N

- ほほえんだ: N1(C(NC2CC(=O)N(C3=CC=CC=C3)C2)=O)CCN(C(C2=CC=CO2)=O)CC1

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2024-0055-2mg |

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |

894003-43-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2024-0055-5mg |

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |

894003-43-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2024-0055-1mg |

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |

894003-43-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2024-0055-3mg |

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |

894003-43-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2024-0055-2μmol |

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |

894003-43-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2024-0055-4mg |

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |

894003-43-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2024-0055-5μmol |

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |

894003-43-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamideに関する追加情報

4-(フラン-2-カルボニル)-N-(5-オキソ-1-フェニルピロリジン-3-イル)ピペラジン-1-カルボキサミド(CAS No. 894003-43-1)の総合解説:創薬研究における応用と未来展望

近年、医薬品開発の分野では、4-(フラン-2-カルボニル)-N-(5-オキソ-1-フェニルピロリジン-3-イル)ピペラジン-1-カルボキサミド(以下、本化合物)のような複雑な構造を持つ低分子化合物が注目を集めています。本化合物はCAS登録番号894003-43-1で特定される有機化合物であり、そのユニークな化学構造から創薬研究や生物活性スクリーニングにおける潜在的な応用が期待されています。

本化合物の構造的特徴は、フラン環とピペラジン骨格がカルボキサミド結合を介して連結された点にあります。このようなヘテロ環化合物は、生体分子との相互作用において高い選択性と親和性を示すことが知られており、特にGタンパク質共役受容体(GPCR)やキナーゼ阻害剤としての開発が進められています。最近の研究では、類似構造を持つ化合物が神経疾患や炎症性疾患の治療標的として検討されており、本化合物もそれらの分野での活用が期待されます。

創薬化学の観点から見ると、本化合物の薬理学的プロファイルを最適化するためには、構造活性相関(SAR)研究が不可欠です。特に、フラン環部分の修飾やピペラジン骨格の置換基変化が、細胞透過性や代謝安定性にどのように影響を与えるかが重要な研究テーマとなります。最近のAI創薬技術の進歩により、このような複雑な化合物のin silicoスクリーニングが可能になり、開発期間の短縮が図られています。

本化合物の合成経路については、多段階有機合成が一般的です。代表的な方法として、ピペラジン-1-カルボン酸誘導体と5-オキソ-1-フェニルピロリジン-3-アミンの縮合反応を経て得られます。この合成プロセスでは、保護基戦略の最適化や触媒的反応の適用が収率向上の鍵となります。近年では、フロー化学技術を活用した連続合成法も検討されており、より安全で効率的な製造が可能になっています。

分析技術の進歩に伴い、本化合物の品質管理も高度化しています。高速液体クロマトグラフィー(HPLC)や質量分析(MS)に加え、核磁気共鳴(NMR)分光法による構造確認が標準的に行われています。特に、結晶多形の制御は医薬品開発において重要な要素であり、X線結晶構造解析や熱分析(DSC/TGA)を用いた特性評価が実施されます。

市場動向として、本化合物のような複素環化合物に対する需要は、個別化医療や精密医療の台頭により増加傾向にあります。製薬企業や研究機関では、ハイスループットスクリーニング(HTS)プラットフォーム向けの化合物ライブラリ構築のために、この種の化合物を積極的に収集しています。また、バイオテクノロジー分野との連携により、新たな創薬標的への応用可能性が探求されています。

安全性評価に関しては、本化合物のin vitro毒性試験データが重要な判断材料となります。肝細胞毒性やhERGチャネル阻害などの評価項目に加え、最近ではオル���ノイドを用いたよりヒトに近いモデルでの検証も行われるようになりました。これらのデータは、ADME特性(吸収、分布、代謝、排泄)の予測に活用され、より安全な医薬品候補化合物の設計に貢献しています。

知的財産の観点では、本化合物の特許状況が商業利用の可否を決定します。類似構造を持つ化合物の特許検索には、Markush構造検索が有効であり、特に医薬品特許の専門家による詳細な分析が必要です。近年では、ブロックチェーン技術を活用した研究データの管理システムも登場しており、研究開発の透明性と効率性が向上しています。

今後の展望として、本化合物はAI支援創薬やデジタルツイン技術との融合により、その可能性がさらに拡大すると予想されます。特に、量子コンピューティングを用いた分子シミュレーションの進歩は、本化合物のタンパク質-リガンド相互作用の理解を深め、より効率的な薬剤設計を可能にするでしょう。また、サステナブルケミストリーの観点から、環境負荷の少ない合成法の開発も重要な研究テーマとなっています。

総括すると、4-(フラン-2-カルボニル)-N-(5-オキソ-1-フェニルピロリジン-3-イル)ピペラジン-1-カルボキサミド(894003-43-1)は、現代の創薬研究において重要な位置を占める化合物です。その複雑な化学構造と多様な生物活性は、新規治療薬開発の貴重な出発点となり得ます。今後の研究の進展により、本化合物から派生する新たな医薬品候補が生まれる可能性に、関係者の期待が集まっています。

894003-43-1 (4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)